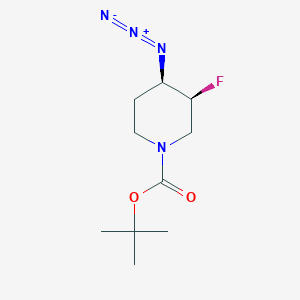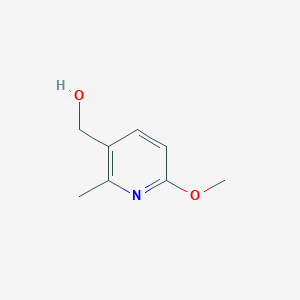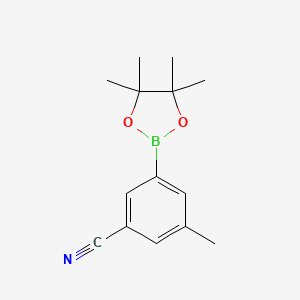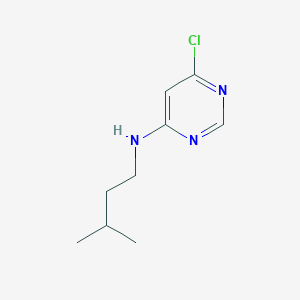![molecular formula C10H16N4O B1488389 [1-(6-Aminopyridazin-3-yl)pipéridin-4-yl]méthanol CAS No. 1601787-02-3](/img/structure/B1488389.png)
[1-(6-Aminopyridazin-3-yl)pipéridin-4-yl]méthanol
Vue d'ensemble
Description
[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a pyridazinyl group and a methanol moiety, making it a versatile intermediate for synthesizing more complex molecules.
Applications De Recherche Scientifique
[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol: has several scientific research applications:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : It can be used in the study of biological systems and pathways.
Industry: : It can be used in the production of various industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol typically involves the following steps:
Formation of Piperidine Ring: : The piperidine ring can be synthesized through a cyclization reaction of a suitable di-amine precursor.
Introduction of Pyridazinyl Group: : The pyridazinyl group can be introduced via a nucleophilic substitution reaction, where a pyridazinyl halide reacts with the piperidine ring.
Attachment of Methanol Moiety: : The methanol group can be introduced through a reductive amination reaction involving an aldehyde or ketone precursor and an amine source.
Industrial Production Methods
In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding oxo derivatives.
Reduction: : Reduction reactions can reduce any functional groups present in the compound.
Substitution: : Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of oxo derivatives such as ketones or aldehydes.
Reduction: : Formation of reduced derivatives such as amines or alcohols.
Substitution: : Formation of substituted derivatives with different nucleophiles.
Mécanisme D'action
The mechanism by which [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparaison Avec Des Composés Similaires
[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol: can be compared with other similar compounds such as [1-(Pyridin-3-yl)piperidin-4-yl)methanol and {1-[(4-aminophenyl)methyl]piperidin-4-yl}methanol . While these compounds share structural similarities, [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol
List of Similar Compounds
[1-(Pyridin-3-yl)piperidin-4-yl)methanol
{1-[(4-aminophenyl)methyl]piperidin-4-yl}methanol
Propriétés
IUPAC Name |
[1-(6-aminopyridazin-3-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c11-9-1-2-10(13-12-9)14-5-3-8(7-15)4-6-14/h1-2,8,15H,3-7H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQWGPHDBQTPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B1488307.png)










![Ethyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488328.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488329.png)
